![molecular formula C9H12ClF2N B12299335 2-(23-Difluorophenyl)propan-2-amine hydrochloride](/img/structure/B12299335.png)
2-(23-Difluorophenyl)propan-2-amine hydrochloride
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Overview
Description
2-(2,3-Difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-difluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2,3-difluorobenzaldehyde with nitroethane to form 2,3-difluorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2,3-difluorophenyl)propan-2-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of 2-(2,3-difluorophenyl)propan-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or reduce any nitro intermediates.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-difluorophenylacetone, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(23-Difluorophenyl)propan-2-amine hydrochloride involves several steps that typically include the cyclopropanation of alkene derivatives and subsequent reactions to achieve the desired amine structure. Notably, this compound can be synthesized from 3,4-difluorobenzaldehyde through a series of reactions including aldol condensation and hydrolysis, leading to high yields of the final product .
Alzheimer's Disease Treatment
Recent studies have highlighted the compound's potential as a β-secretase (BACE1) inhibitor, which is crucial for the treatment of Alzheimer's disease. The incorporation of cyclopropylamine moieties has been shown to enhance the potency of inhibitors targeting BACE1, with modifications such as difluorophenyl groups improving selectivity and metabolic stability .
Antithrombotic Agents
This compound serves as an important intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots. The compound's unique structural features allow for effective interactions with biological targets involved in platelet aggregation .
Case Study 1: BACE1 Inhibitor Development
A study focused on developing BACE1 inhibitors utilized this compound derivatives. The research demonstrated that modifications to the cyclopropylamine structure significantly improved binding affinity and selectivity for BACE1 over other kinases. The results indicated a promising therapeutic index for potential Alzheimer's treatments .
Case Study 2: Ticagrelor Synthesis
In a patent detailing the synthesis of ticagrelor, the use of this compound as a precursor was emphasized. The process described involved multiple steps that allowed for the efficient production of ticagrelor with high purity, showcasing the compound's utility in pharmaceutical manufacturing .
Mechanism of Action
The mechanism by which 2-(2,3-difluorophenyl)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride
- 2-(3,4-Difluorophenyl)propan-2-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-(2,3-difluorophenyl)propan-2-amine hydrochloride has unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Biological Activity
2-(23-Difluorophenyl)propan-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12F2N·HCl
- Molecular Weight : 221.66 g/mol
This compound features a difluorophenyl group attached to a propan-2-amine backbone, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may act as an agonist or antagonist at specific targets, thereby influencing cellular signaling pathways. For instance, compounds with similar structures have shown interactions with neurotransmitter receptors, which could suggest a role in modulating neurological functions .
Biological Activity
Recent studies have highlighted several potential biological activities associated with this compound:
-
Antimicrobial Activity :
- Preliminary investigations indicate that derivatives of difluorophenyl compounds exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms enhances lipophilicity, aiding in the bioavailability and effectiveness of these compounds .
- Anticancer Properties :
- Neuropharmacological Effects :
Case Studies
Several case studies have been conducted to further elucidate the biological activity of related compounds:
- Case Study 1 : A study on a related difluorophenyl compound demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 µg/mL to 4 µg/mL against resistant strains like MRSA .
- Case Study 2 : Research into the anticancer effects revealed that a similar compound induced apoptosis in breast cancer cell lines at concentrations as low as 10 µM, highlighting its potential as a chemotherapeutic agent .
Table 1: Biological Activity Overview
Properties
Molecular Formula |
C9H12ClF2N |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H |
InChI Key |
JQFZMOTVBNOGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)F)F)N.Cl |
Origin of Product |
United States |
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